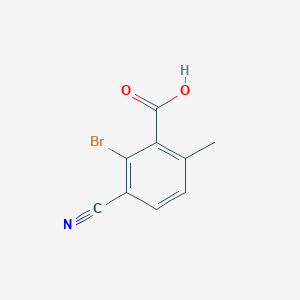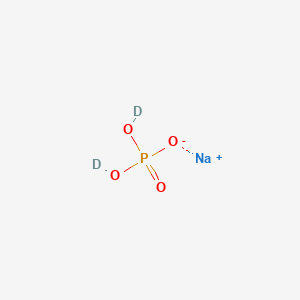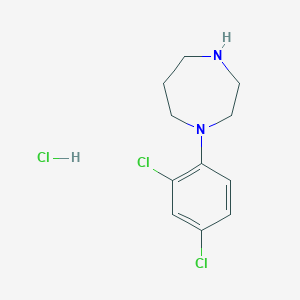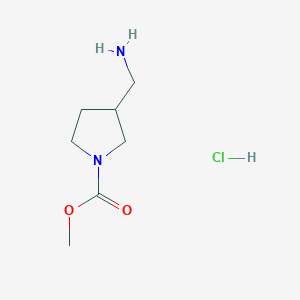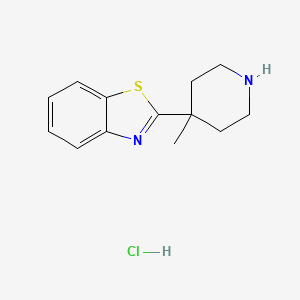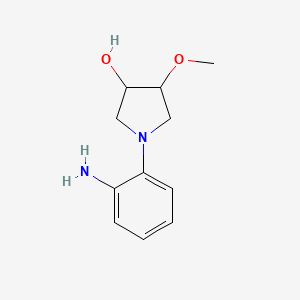
1-(2-Aminophenyl)-4-methoxypyrrolidin-3-ol
Descripción general
Descripción
1-(2-Aminophenyl)-4-methoxypyrrolidin-3-ol (AMPO) is an organic compound that has been studied for its use in a variety of scientific research applications. AMPO has a unique structure and properties that make it a useful tool for researchers in many fields, including biochemistry and physiology.
Aplicaciones Científicas De Investigación
Synthesis and Structural Insights
The scientific research surrounding "1-(2-Aminophenyl)-4-methoxypyrrolidin-3-ol" primarily focuses on its synthesis, structural characteristics, and potential applications in various fields, excluding direct drug usage and side effects. This compound and its derivatives exhibit significant relevance due to their structural uniqueness and potential biological activities.
Innovative Synthesis Approaches : A novel methodology has been developed for the synthesis of 2-arylpyrrolidine-1-carboxamides, which are structurally related to "1-(2-Aminophenyl)-4-methoxypyrrolidin-3-ol." This approach utilizes acid-catalyzed cyclization of ureas in the presence of 3-aminophenol, highlighting a cost-effective and high-yield route to obtain these compounds under mild conditions (Smolobochkin et al., 2017).
Antioxidant Activity of Derivatives : Research into the antioxidant properties of methoxy- and hydroxyl-substituted 2'-aminochalcones, which share a core structural similarity with "1-(2-Aminophenyl)-4-methoxypyrrolidin-3-ol," reveals significant antioxidant activities. These activities are attributed to the presence of aminophenol moieties, suggesting potential for therapeutic applications (Sulpizio et al., 2016).
Biomedical Applications : A polymer-drug conjugate incorporating a related compound demonstrates antimicrobial and antifungal activities, with potential use in drug delivery systems. This highlights the broader applicability of such molecules in creating advanced materials for biomedical applications (Damaceanu et al., 2012).
High-Spin Organic Polymers : A study on polyphenylenevinylene derivatives with pendant groups structurally akin to "1-(2-Aminophenyl)-4-methoxypyrrolidin-3-ol" has led to the development of high-spin organic polymers. These materials exhibit unique electronic properties, including reversible redox characteristics, and are soluble in common solvents, opening avenues for electronic and optoelectronic applications (Kurata et al., 2007).
Propiedades
IUPAC Name |
1-(2-aminophenyl)-4-methoxypyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-15-11-7-13(6-10(11)14)9-5-3-2-4-8(9)12/h2-5,10-11,14H,6-7,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYCZXPLWUWBJLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CN(CC1O)C2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Aminophenyl)-4-methoxypyrrolidin-3-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





